molecular formula C10H9HgNO3S B12296970 Otimerate CAS No. 23068-56-6

Otimerate

Cat. No.: B12296970
CAS No.: 23068-56-6
M. Wt: 423.84 g/mol
InChI Key: NHFTYRVYHNSKMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Otimerate is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of Otimerate involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the reaction of precursor compounds under controlled conditions to form the basic structure of this compound.

    Intermediate Reactions: Subsequent reactions involve the modification of the intermediate compounds to introduce specific functional groups.

    Final Synthesis: The final step includes purification and crystallization to obtain pure this compound.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Otimerate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur under specific conditions, where functional groups in this compound are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Otimerate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.

    Biology: In biological research, this compound is explored for its potential effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition, signal transduction, and metabolic regulation.

    Medicine: this compound’s potential therapeutic properties are investigated in medical research. It may have applications in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for creating high-performance products.

Mechanism of Action

The mechanism of action of Otimerate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medical research, this compound may inhibit certain enzymes involved in disease progression, while in biological research, it may affect signal transduction pathways.

Properties

CAS No.

23068-56-6

Molecular Formula

C10H9HgNO3S

Molecular Weight

423.84 g/mol

IUPAC Name

(5-carboxy-1,3-benzoxazol-2-yl)sulfanyl-ethylmercury

InChI

InChI=1S/C8H5NO3S.C2H5.Hg/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6;1-2;/h1-3H,(H,9,13)(H,10,11);1H2,2H3;/q;;+1/p-1

InChI Key

NHFTYRVYHNSKMY-UHFFFAOYSA-M

Canonical SMILES

CC[Hg]SC1=NC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.